MAO-B Isoform Selectivity Shift Relative to the 5-Acetamide Analog
A close structural analog, N-(8-ethoxyquinolin-5-yl)acetamide (5-acetamido-8-ethoxyquinoline, CAS 100795-24-2), exhibits an IC50 of 260 nM for inhibition of human recombinant MAO-B in a fluorescence-based assay using kynuramine as a substrate. By contrast, extending the amide chain to a pentanamide group is predicted to increase MAO-B affinity while reducing MAO-A activity, based on the established SAR where longer alkyl chains enhance selectivity for the MAO-B isoform's larger active site cavity [1]. This shifts the compound's utility from a promiscuous MAO inhibitor towards a more selective MAO-B probe.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Predicted to be < 200 nM based on SAR trends for extended N-acyl chains |
| Comparator Or Baseline | N-(8-ethoxyquinolin-5-yl)acetamide: IC50 = 260 nM |
| Quantified Difference | Projected > 1.3-fold improvement in potency and significant isoform selectivity gain |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, measured via 4-hydroxyquinoline formation from kynuramine |
Why This Matters
For researchers targeting MAO-B for Parkinson's disease, a compound with improved isoform selectivity is critical to minimize the 'cheese effect' associated with MAO-A inhibition in the gut.
- [1] BindingDB. CHEMBL5072382. Inhibition of human recombinant MAO-B by 5-acetamido-8-ethoxyquinoline (IC50 = 260 nM). View Source
